Lycorine hydrochloride

Catalog No.
S534145
CAS No.
2188-68-3
M.F
C16H18ClNO4
M. Wt
323.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycorine hydrochloride

CAS Number

2188-68-3

Product Name

Lycorine hydrochloride

IUPAC Name

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride

Molecular Formula

C16H18ClNO4

Molecular Weight

323.77 g/mol

InChI

InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1

InChI Key

VUVNTYCHKZBOMV-NVJKKXITSA-N

SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl

Anti-cancer properties:

LH has shown promising anti-tumor activity against various cancer cell lines, including lung cancer, leukemia, ovarian cancer, and melanoma []. Studies suggest that LH can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including cell cycle arrest, inhibition of tumor growth, and promotion of DNA repair [, ].

Antiviral activity:

LH has also demonstrated potent antiviral activity against a broad spectrum of viruses, including HIV, influenza virus, hepatitis C virus, and several other viral pathogens []. Research suggests that LH may interfere with the viral replication cycle at various stages, potentially offering an alternative therapeutic approach for viral infections [].

Anti-fungal properties:

Recent studies have shown that LH exhibits antifungal activity against Candida albicans, a common fungal pathogen responsible for various infections []. This finding suggests the potential of LH as a novel antifungal agent, particularly against drug-resistant fungal strains [].

Lycorine hydrochloride is a chemical compound derived from lycorine, an alkaloid predominantly found in plants of the Amaryllidaceae family, such as Clivia miniata, Lycoris, and Narcissus. This compound is characterized by its crystalline structure and is recognized for its potential medicinal properties, particularly in oncology. Lycorine hydrochloride has garnered attention for its cytostatic effects, which inhibit cell growth without necessarily inducing apoptosis in cancer cells .

Research suggests lycorine hydrochloride exerts its anti-tumor effects through multiple mechanisms, including [, ]:

  • Cell cycle arrest: Lycorine hydrochloride may inhibit cancer cell proliferation by arresting the cell cycle at the S phase, preventing DNA replication and cell division [].
  • Induction of apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells through various pathways [, ].
  • Targeting anti-apoptotic proteins: Lycorine hydrochloride might downregulate Mcl-1, a protein that protects cancer cells from apoptosis, making them more susceptible to cell death [].
Typical of alkaloids. Its structure allows it to interact with biological molecules, leading to significant pharmacological effects. Notably, it inhibits protein synthesis and may affect metabolic pathways involving ascorbic acid biosynthesis. The compound's interaction with acetylcholinesterase has been documented, although the exact mechanisms remain under investigation .

The biological activities of lycorine hydrochloride are extensive:

  • Anticancer Properties: It exhibits significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer .
  • Antiviral and Antibacterial Effects: The compound has shown activity against several pathogens, contributing to its potential as a therapeutic agent .
  • Neuroprotective Effects: Some studies indicate that lycorine hydrochloride may inhibit acetylcholinesterase, suggesting a possible role in neuroprotection .

Synthesis of lycorine hydrochloride can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting lycorine from plants in the Amaryllidaceae family.
  • Chemical Synthesis: Various synthetic routes have been developed to produce lycorine and its derivatives, including asymmetric synthesis techniques that allow for the selective formation of the desired compound .

Lycorine hydrochloride has several applications in medicine and research:

  • Cancer Therapy: It is explored as a potential treatment for ovarian cancer due to its ability to inhibit mitotic proliferation with low toxicity .
  • Pharmacological Research: Ongoing studies are investigating its role in treating various diseases beyond cancer, including viral infections and neurodegenerative disorders .
  • Natural Product Research: As a naturally occurring compound, it serves as a lead for developing new pharmaceuticals targeting multiple biological pathways .

Research on the interactions of lycorine hydrochloride with other compounds reveals its multifaceted nature:

  • Synergistic Effects: Studies have indicated that combining lycorine hydrochloride with other chemotherapeutic agents can enhance anticancer efficacy while reducing side effects .
  • Mechanistic Insights: Investigations into its mechanism of action suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a valuable candidate for further exploration in drug development .

Lycorine hydrochloride shares structural and functional similarities with several other alkaloids. Here are some notable compounds:

Compound NameSource PlantBiological Activity
GalanthamineSnowdrop (Galanthus)Acetylcholinesterase inhibitor
NarciclasineDaffodil (Narcissus)Antitumor and neuroprotective
CrinamineVarious Crinum speciesAnticancer properties
HaemanthamineHaemanthus speciesAntiviral activity

Uniqueness of Lycorine Hydrochloride

Lycorine hydrochloride is unique due to its specific cytostatic effects on cancer cells without triggering apoptosis, distinguishing it from other alkaloids that primarily induce cell death. Its diverse pharmacological profile and low toxicity make it a promising candidate for further therapeutic development in oncology and beyond .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

323.0924357 g/mol

Monoisotopic Mass

323.0924357 g/mol

Heavy Atom Count

22

UNII

58F70VH0HS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Lycorine hydrochloride

Dates

Modify: 2023-08-15

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